3-(benzyloxymethyl)dihydrofuran-2(3H)-one
Overview
Description
Dihydrofurans are a class of organic compounds characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “2(3H)-one” indicates a ketone group on the 2nd position of the furan ring . The “3-(benzyloxymethyl)” suggests a benzyloxymethyl group attached to the 3rd position .
Synthesis Analysis
Dihydrofurans can be synthesized through various methods. One method involves the dehydration and dehydrogenation of diols, keto alcohols, and other oxygen-containing compounds . Another method involves the use of a bifunctional quinine/squaramide organocatalyst .Molecular Structure Analysis
The molecular structure of dihydrofurans consists of a five-membered ring with four carbon atoms and one oxygen atom . The exact structure of “3-(benzyloxymethyl)dihydrofuran-2(3H)-one” would include a ketone group at the 2nd position and a benzyloxymethyl group at the 3rd position of the furan ring .Chemical Reactions Analysis
Dihydrofurans can undergo various chemical reactions. For instance, they can participate in lanthanide-catalyzed Diels-Alder reactions with 2-pyrones and in Rh(II)-stabilized cycloadditions with vinylcarbenoids . They can also undergo amination and hydroamination reactions .Physical and Chemical Properties Analysis
Dihydrofurans are typically clear, colorless liquids . They have a density of 0.927 g/mL at 25 °C and a boiling point of 54-55 °C . They are soluble in chloroform .Scientific Research Applications
Synthesis of Novel Compounds
3-(Benzyloxymethyl)dihydrofuran-2(3H)-one has been used as a starting material for synthesizing novel compounds. For example, it was employed in the preparation of novel dibenzylbutyrolactone derivatives, which are analogues of dimethylmatairesinol (Alizadeh, Foroumadi, Kobarfard, Saeedi, & Shafiee, 2015). Such compounds have potential applications in various fields, including medicinal chemistry.
Crystallographic Studies
The compound has been a subject of interest in crystallographic studies to understand its structural properties. Research has been conducted to analyze its crystal structure and molecular packing, providing insights into its physical and chemical characteristics (Luo, Chen, Zhou, Tian, & Zhang, 2011).
Development of HIV Protease Inhibitors
It's also been involved in the synthesis of ligands for HIV protease inhibitors. A stereoselective photochemical 1,3-dioxolane addition to 5(S)-benzyloxymethyl-2(5H)-furanone was a key step in synthesizing a high-affinity ligand for the HIV protease inhibitor UIC-94017 (Ghosh, Leshchenko, & Noetzel, 2004).
Pharmaceutical Research
The compound is also used in pharmaceutical research, especially in the synthesis of bioactive molecules. This includes the development of compounds with potential antimicrobial, antifungal, and insecticidal properties (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Catalytic Synthesis
This compound plays a role in catalytic syntheses, such as in the palladium-catalyzed asymmetric alkenylation of cyclic olefins, showcasing its versatility in organic synthesis (Ozawa, Kobatake, & Hayashi, 1993).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(phenylmethoxymethyl)oxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12-11(6-7-15-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQXONYCVAWCCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237550 | |
Record name | Dihydro-3-[(phenylmethoxy)methyl]-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933770-71-9 | |
Record name | Dihydro-3-[(phenylmethoxy)methyl]-2(3H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933770-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydro-3-[(phenylmethoxy)methyl]-2(3H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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